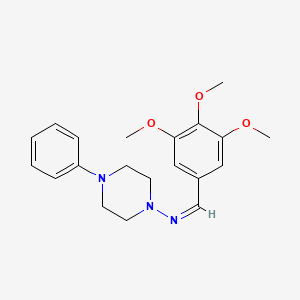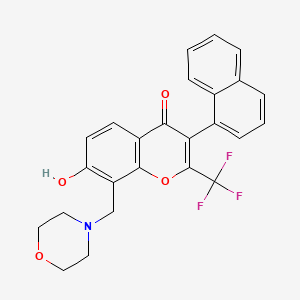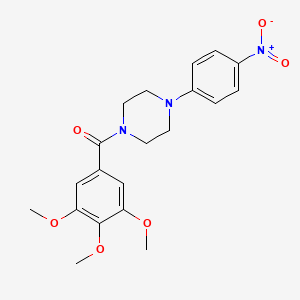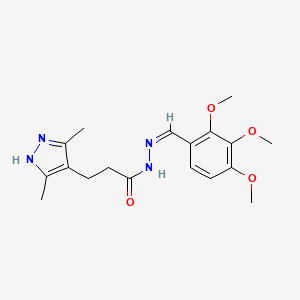
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized by Alexander Shulgin in the 1970s and has been used for scientific research purposes since then. In
Mécanisme D'action
The exact mechanism of action of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic compounds. It may also have effects on other serotonin receptors and the dopaminergic system.
Biochemical and Physiological Effects
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been found to have psychoactive effects similar to other psychedelic compounds. It can cause changes in perception, mood, and thought processes. It has also been found to have physiological effects such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been well-studied and has a known mechanism of action. However, 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine also has limitations for lab experiments. It is a controlled substance and requires special permits to handle and use. It can also be difficult to obtain due to its controlled status.
Orientations Futures
For the study of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine include investigating its potential therapeutic uses and its effects on other serotonin receptors and the dopaminergic system.
Méthodes De Synthèse
The synthesis of 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1-(2-phenylethyl)piperazine and ammonium acetate in acetic acid. The resulting product is then reduced with lithium aluminum hydride to yield 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine. The synthesis method has been well-established and is commonly used in scientific research.
Applications De Recherche Scientifique
4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties similar to other phenethylamines such as mescaline and 2C-B. 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been used in studies to investigate its effects on serotonin receptors and the dopaminergic system. It has also been used in studies to investigate its potential therapeutic uses for conditions such as depression and anxiety.
Propriétés
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-13-16(14-19(25-2)20(18)26-3)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSKONKYLSBGZ-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-Phenylpiperazin-1-YL)-1-(3,4,5-trimethoxyphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)

![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)

![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912917.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)
![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
